molecular formula C19H19N3O4 B7698207 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B7698207
M. Wt: 353.4 g/mol
InChI Key: AGDOWQVXGOBXGZ-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the phenyl and benzamide moieties. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction can be carried out at ambient temperature, making it efficient and convenient .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or bromine (Br₂) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes . The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide is unique due to its specific substitution pattern on the 1,2,4-oxadiazole ring and the presence of the dimethoxybenzamide moiety. This structural uniqueness contributes to its distinct pharmacological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-7-14(8-6-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDOWQVXGOBXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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